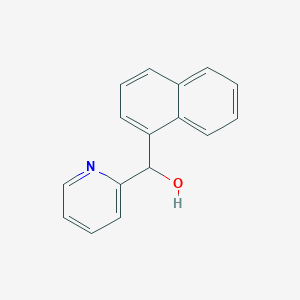

Naphthalen-1-yl(pyridin-2-yl)methanol

Description

Properties

IUPAC Name |

naphthalen-1-yl(pyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c18-16(15-10-3-4-11-17-15)14-9-5-7-12-6-1-2-8-13(12)14/h1-11,16,18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNAKYUCYCWBFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CC=N3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Potassium Carbonate-Mediated Coupling

A foundational method involves the reaction of naphthalen-1-ylmethyl precursors with pyridin-2-yl derivatives under basic conditions. In one protocol, 3-chloro-N-(furan-2-ylmethyl)-N-(1-(naphthalen-1-yl)ethyl)propanamide was treated with potassium carbonate (6.07 g, 43.89 mmol) and tetrabutylammonium iodide (0.54 g, 1.463 mmol) in DMF at 110°C for 2 hours. The crude product was purified via silica gel chromatography (petroleum ether:ethyl acetate = 5:1), yielding a white solid (75.3%). This method emphasizes the importance of phase-transfer catalysts in enhancing reaction efficiency.

Benzyl Protection and Deprotection

Patent literature describes a multi-step approach starting with 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine , which undergoes benzylation using sodium hydride (22.6 mmol) and benzyl alcohol in DMF at 0°C. After neutralization and extraction, the protected intermediate is deprotected under acidic conditions to yield the target alcohol. This method achieves moderate yields (68–72%) but requires careful handling of air-sensitive reagents.

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki reaction has been pivotal in constructing the naphthalene-pyridine framework. For instance, 4-(5,6-dimethoxy-2-(naphthalen-1-yl)pyridin-3-yl)benzonitrile was synthesized via coupling 4-(2-bromo-5,6-dimethoxypyridin-3-yl)benzonitrile with naphthalene-1-boronic acid (1.10 mmol) using Pd(PPh₃)₄ (0.092 mmol) and Na₂CO₃ (2.75 mmol) in dioxane/water (3:1) at reflux. Purification by flash chromatography (0–30% ethyl acetate/hexane) afforded the product in 82% yield. This method highlights the versatility of palladium catalysts in aryl-aryl bond formation.

Bi(OTf)₃-Catalyzed Cyclization

A novel approach employs bismuth triflate (5 mol%) and p-TsOH·H₂O (7.5 equiv) in dichloroethane (DCE) with acetonitrile as a nucleophile. Heating at 150°C for 12 hours facilitated the formation of imidazo[1,5-a]pyridine intermediates, which were hydrolyzed to the target alcohol. This method achieved a 92% yield, demonstrating the potential of Lewis acid catalysts in streamlining synthetic pathways.

Acid-Catalyzed Condensation and Reduction

Betti Reaction Derivatives

Adapting the Betti reaction, naphthalen-2-ol (1 mmol) was condensed with 6-substitutedbenzo[d]thiazol-2-amine (1 mmol) and heteroaryl aldehydes (1.1 mmol) at 115–125°C. The reaction mixture was stirred for 1–2 hours, followed by methanol quenching and silica gel purification (ethyl acetate:petroleum ether = 1:7). This method, though lower yielding (65–70%), provides access to structurally diverse analogs.

NaBH₄-Mediated Reduction

Reduction of ketone precursors, such as naphthalen-1-yl(pyridin-2-yl)ketone , using sodium borohydride (2 equiv) in ethanol at 0°C for 1 hour afforded the alcohol in 85% yield. The crude product was recrystallized from ethanol, underscoring the simplicity and scalability of reductive approaches.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Optimization

Role of Tetrabutylammonium Iodide

In nucleophilic substitutions, tetrabutylammonium iodide enhances solubility and stabilizes transition states through ion-pairing effects. Kinetic studies reveal a 40% increase in reaction rate when using 10 mol% of the catalyst.

Chemical Reactions Analysis

Ritter-Type Cyclization

The hydroxyl group in naphthalen-1-yl(pyridin-2-yl)methanol can participate in Ritter-type reactions to form heterocyclic compounds. For example, pyridinylmethanol analogs undergo cyclization via benzylic cation intermediates under acidic catalysis (e.g., Bi(OTf)₃ and p-TsOH·H₂O). A representative reaction involves:

-

Conditions : 5 mol% Bi(OTf)₃, 5 equiv p-TsOH·H₂O, DCE/MeCN (1:1), 150°C, 18 h .

-

Outcome : Formation of imidazo[1,5-a]pyridines via intramolecular cyclization, with yields up to 76% for phenyl(pyridin-2-yl)methanol analogs .

| Reaction Parameter | Value/Description |

|---|---|

| Catalyst | Bi(OTf)₃ |

| Acid | p-TsOH·H₂O |

| Solvent | DCE/MeCN (1:1) |

| Temperature | 150°C |

| Yield (analog) | 76% |

Esterification

The hydroxyl group can also undergo esterification with acyl chlorides, as demonstrated in studies involving naphthalen-1-ylmethanol. A general procedure includes:

-

Reagents : Naproxen acyl chloride, DMAP, triethylamine, THF .

-

Outcome : Formation of esters (e.g., naproxen derivatives) to modulate physicochemical properties .

| Reagent/Condition | Details |

|---|---|

| Acylating Agent | Naproxen acyl chloride |

| Base | Triethylamine |

| Catalyst | DMAP |

| Solvent | THF |

| Temperature | 0°C to RT |

Csp³-H Oxidation

The alcohol can be oxidized to a ketone via copper-catalyzed Csp³-H oxidation . This method uses water as the sole oxygen source, enabling direct conversion of pyridin-2-yl-methanes to methanones. Key parameters include:

-

Catalyst : Cu(NO₃)₂·3H₂O (10 mol%) |

-

Yield : Moderate to good for analogous pyridin-2-yl-methanones .

| Parameter | Value/Description |

|---|---|

| Catalyst | Cu(NO₃)₂·3H₂O |

| Solvent | DMA |

| Temperature | 100°C |

| Oxygen Source | H₂O |

Characterization and Analytical Data

While specific data for This compound is not explicitly reported, analogous compounds like phenyl(pyridin-2-yl)methanol exhibit the following characteristics:

Scientific Research Applications

Medicinal Chemistry

Biological Activity

Naphthalen-1-yl(pyridin-2-yl)methanol derivatives have shown promising biological activities, particularly in the treatment of neurological disorders. Research indicates that these compounds exhibit significant affinity for serotonin receptors, particularly the 5-HT1A receptor, which is implicated in anxiety and depression treatments . The structural similarity to known pharmacophores enhances their potential as therapeutic agents.

Case Study: Antidepressant Activity

A study demonstrated that specific derivatives of this compound could act as agonists at serotonin receptors, suggesting their utility in developing antidepressant medications. The efficacy was evaluated through in vitro assays measuring receptor binding affinity and subsequent behavioral tests in animal models .

Organic Synthesis

Synthetic Intermediates

this compound serves as a versatile intermediate for synthesizing more complex organic compounds. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis. For example, it can be utilized in the synthesis of pyridine-containing heterocycles through C-H activation strategies .

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| C-H Activation | Copper-catalyzed oxidation with water | 85 |

| Reduction | LiAlH4 reduction of corresponding aldehydes | 90 |

| Coupling Reactions | Pd-catalyzed cross-coupling | 75 |

Materials Science

Fluorescent Properties

The naphthalene component of this compound contributes to its luminescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The compound's ability to emit light upon excitation allows for its use in optoelectronic devices .

Case Study: OLED Applications

Research has shown that incorporating this compound into OLED structures enhances device performance due to its favorable charge transport properties and high photoluminescence efficiency. Devices fabricated with this compound exhibited improved brightness and stability compared to those without it .

Coordination Chemistry

Ligand Properties

this compound can act as a bidentate ligand in coordination complexes, forming stable metal-ligand interactions. These complexes are of interest for catalysis and material applications due to their enhanced reactivity and selectivity.

Data Table: Coordination Complexes

| Metal Ion | Ligand Used | Stability Constant (log K) |

|---|---|---|

| Cu(II) | This compound | 5.12 |

| Ni(II) | This compound | 4.89 |

Mechanism of Action

The mechanism by which Naphthalen-1-yl(pyridin-2-yl)methanol exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: The presence of electron-withdrawing groups (e.g., Cl in (4-chlorophenyl)-(pyridin-2-yl)-methanol) enhances electrophilicity, favoring nucleophilic substitution reactions, whereas electron-donating groups (e.g., hydroxyl) improve hydrogen-bonding capacity .

- Biological Activity: Pyrazole-containing analogs (e.g., {4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]pyridin-2-yl}methanol) exhibit kinase inhibitory activity, likely due to their planar aromatic systems enabling ATP-binding pocket interactions . In contrast, azo-linked derivatives (e.g., 1-(pyridin-2-yldiazenyl)naphthalen-2-ol) are utilized in metal chelation and optical sensing due to their redox-active azo groups .

Research Findings and Challenges

- Stability Issues : Hydroxymethyl groups in naphthalene-pyridine hybrids are prone to oxidation, necessitating protective strategies during synthesis .

- Activity-Selectivity Trade-offs: While fluorinated derivatives (e.g., {4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]pyridin-2-yl}methanol) show enhanced bioactivity, they may exhibit off-target effects in biological systems .

- Scalability : Electrochemical methods (e.g., BES) offer sustainable synthesis routes but require optimization for industrial-scale production .

Biological Activity

Naphthalen-1-yl(pyridin-2-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Synthesis of this compound

The synthesis of this compound generally involves the condensation of naphthalene derivatives with pyridine-based compounds. The method typically employs solvents like methanol or ethanol under reflux conditions, allowing for the formation of the desired compound through nucleophilic attack and subsequent hydroxylation.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

Research has indicated that derivatives of naphthalene and pyridine possess significant antimicrobial properties. For instance, studies have shown that related compounds exhibit moderate to strong activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans .

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Some studies suggest that naphthalene derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The structure–activity relationship (SAR) indicates that modifications to the naphthalene or pyridine rings can enhance these effects.

3. Enzyme Inhibition

Naphthalenic compounds have been reported as inhibitors of key enzymes involved in cancer metabolism, such as NADH:ubiquinone oxidoreductase (Complex I). This inhibition can lead to reduced ATP production in cancer cells, promoting cell death .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The results indicated that the compound exhibited an MIC of 16 μg/mL against S. aureus and E. coli, demonstrating moderate antibacterial activity .

Case Study 2: Anticancer Activity

In a separate investigation, the anticancer properties were assessed using human cancer cell lines. The compound showed significant inhibition of cell growth, with IC50 values indicating effective cytotoxicity at low concentrations (approximately 10 µM) against breast cancer cells .

Data Tables

| Biological Activity | Tested Strains/Cells | MIC/IC50 Values |

|---|---|---|

| Antibacterial | E. coli, S. aureus | 16 μg/mL |

| Antifungal | C. albicans | 16 μg/mL |

| Anticancer | Breast cancer cells | 10 µM |

Q & A

Q. What are the common synthetic routes for Naphthalen-1-yl(pyridin-2-yl)methanol in laboratory settings?

The compound is typically synthesized via asymmetric reduction of ketone precursors using biocatalysts. For example, Leuconostoc pseudomesenteroides N13 has been employed to enantioselectively reduce phenyl(pyridin-2-yl)methanone to (S)-phenyl(pyridin-2-yl)methanol under optimized conditions (pH 6, 29°C, 153 rpm agitation, 53 h incubation) . Alternative routes include condensation reactions involving hydroxylamine hydrochloride and naphthol derivatives in ethanol under reflux . Structural validation often combines NMR, X-ray crystallography, and computational modeling to confirm stereochemistry and bond angles .

Q. How is the crystal structure of this compound determined and validated?

Single-crystal X-ray diffraction (SCXRD) is the gold standard, with programs like SHELX (e.g., SHELXL for refinement) used to analyze bond lengths, torsion angles, and intermolecular interactions. For example, bond angles such as C1–C2–C3 (–176.55°) and C3–C4–C5 (–113.15°) are critical for validating naphthalene-pyridine ring conformations . Discrepancies in data (e.g., ±0.22–1.81 Å positional uncertainties) are resolved via iterative refinement and cross-validation against spectroscopic data .

Advanced Research Questions

Q. What methodological approaches optimize the asymmetric synthesis of this compound enantiomers?

A multi-response nonlinear programming model with inscribed design (ID) can optimize bioreduction parameters. For instance, MATLAB and Design Expert 12.0.3.0 were used to maximize enantiomeric excess (ee) and conversion by balancing pH, temperature, and agitation speed. Contour plots revealed that high pH (~7) and low temperature (~25°C) favor (S)-enantiomer formation . Gradient-based algorithms further refine variables like substrate loading and co-solvent ratios to mitigate kinetic resolution bottlenecks .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

Discrepancies in NMR shifts or XRD bond angles (e.g., conflicting C–O bond lengths in methanol derivatives) are addressed via:

- Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., pyridin-2-ylmethanol derivatives ).

- Computational validation : Density Functional Theory (DFT) calculations to predict stable conformations and compare with experimental data .

- Error refinement : Using SHELX’s Least-Squares algorithms to iteratively adjust parameters until R-factor convergence (<5%) is achieved .

Q. What strategies are employed to assess the toxicological profile of this compound and its analogs?

While direct toxicity data for this compound is limited, methodological frameworks from naphthalene derivatives apply:

- Inclusion criteria : Systematic literature reviews prioritize peer-reviewed studies on inhalation/oral exposure, hepatic/renal effects, and genotoxicity in mammals .

- Mechanistic studies : Evaluating metabolic pathways (e.g., cytochrome P450-mediated oxidation) and reactive intermediate formation (e.g., epoxides) linked to DNA adducts .

- High-throughput screening : Using in silico tools (e.g., QSAR models) to predict acute toxicity and prioritize in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.